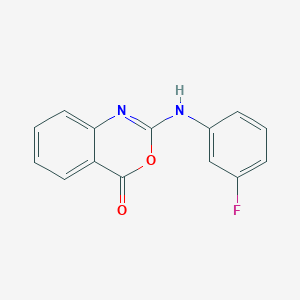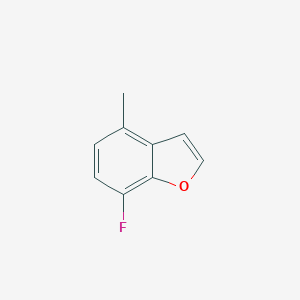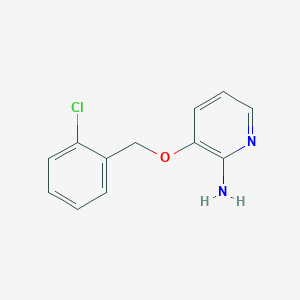
2-Amino-3-(2-chlorobenzyloxy)pyridine
Descripción general
Descripción
2-Amino-3-(2-chlorobenzyloxy)pyridine is a chemical compound that belongs to the pyridine family. It is also known as Cbz-2-amino-3-chloropyridine or CBAP. This compound has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(2-chlorobenzyloxy)pyridine is not fully understood. However, studies have suggested that it may act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This, in turn, may lead to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). Further studies are needed to fully elucidate the mechanism of action of this compound.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Amino-3-(2-chlorobenzyloxy)pyridine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-3-(2-chlorobenzyloxy)pyridine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Direcciones Futuras
There are several future directions for the research and development of 2-Amino-3-(2-chlorobenzyloxy)pyridine. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs. Additionally, it could be studied for its potential applications in other diseases, such as autoimmune disorders and neurological disorders. Finally, it could be investigated for its potential as a tool compound in chemical biology research.
Aplicaciones Científicas De Investigación
2-Amino-3-(2-chlorobenzyloxy)pyridine has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antitumor, and anti-inflammatory activities. It has also been investigated as a potential drug candidate for the treatment of various diseases, including breast cancer, lung cancer, and rheumatoid arthritis.
Propiedades
Número CAS |
107229-61-8 |
|---|---|
Nombre del producto |
2-Amino-3-(2-chlorobenzyloxy)pyridine |
Fórmula molecular |
C12H11ClN2O |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15) |
Clave InChI |
DUZCURUMGFQSTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |
Sinónimos |
2-PyridinaMine, 3-[(2-chlorophenyl)Methoxy]- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

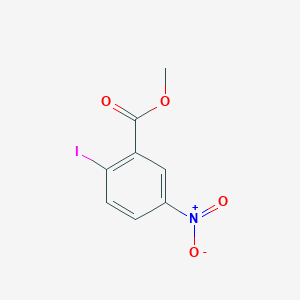
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)
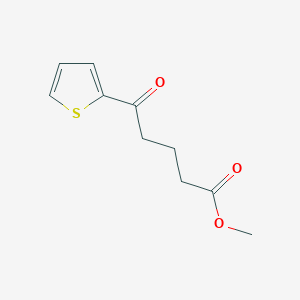
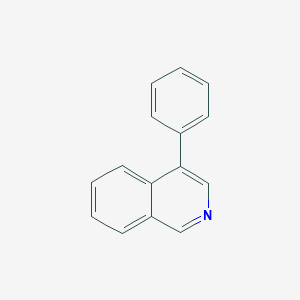
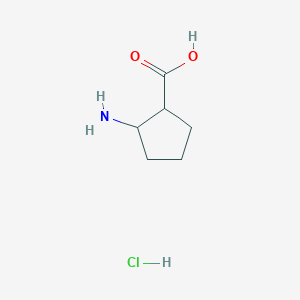
![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)
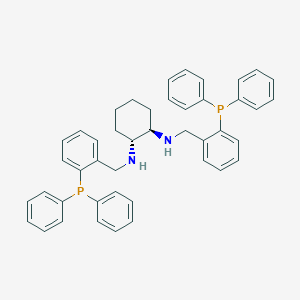
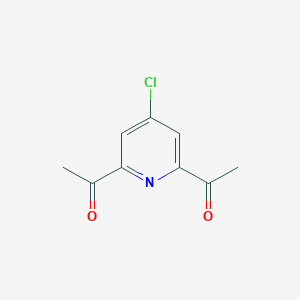
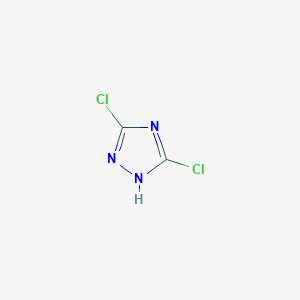
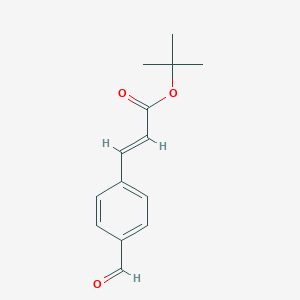
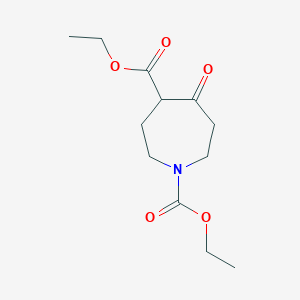
![1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride](/img/structure/B177028.png)
